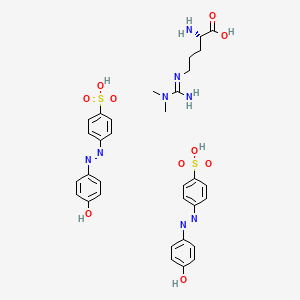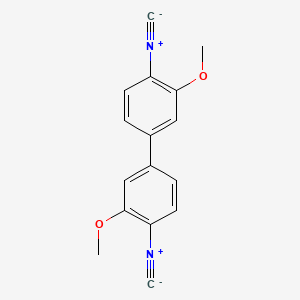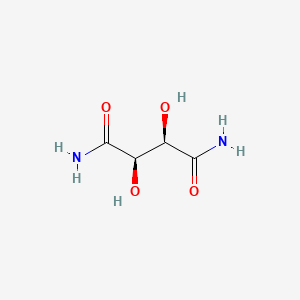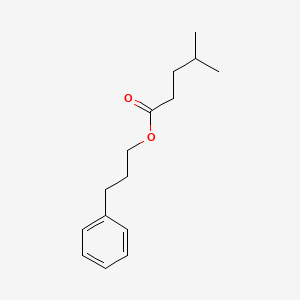
3-Phenylpropyl 4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-methyl-, 3-phenylpropyl ester is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 . It is also known by other names such as isovaleric acid, 3-phenylpropyl ester, and 3-phenylpropyl isovalerate . This compound is characterized by its ester functional group, which is formed by the reaction of an acid and an alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 3-methylbutanoic acid with 3-phenylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-methylbutanoic acid+3-phenylpropanol→butanoic acid, 3-methyl-, 3-phenylpropyl ester+water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 3-methyl-, 3-phenylpropyl ester may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 3-phenylpropanol.
Reduction: 3-methylbutanol and 3-phenylpropanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Butanoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the parent acid and alcohol, which can then exert their biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or as a fragrance component.
Comparaison Avec Des Composés Similaires
Butanoic acid, 3-methyl-, 3-phenylpropyl ester can be compared with other similar esters, such as:
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a 3-phenylpropyl group.
Butanoic acid, 3-methyl-, propyl ester: Similar structure but with a propyl group instead of a 3-phenylpropyl group.
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but with a 2-phenylethyl group instead of a 3-phenylpropyl group.
The uniqueness of butanoic acid, 3-methyl-, 3-phenylpropyl ester lies in its specific ester linkage and the presence of both a 3-methylbutanoic acid and a 3-phenylpropanol moiety, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
3-phenylpropyl 4-methylpentanoate |
InChI |
InChI=1S/C15H22O2/c1-13(2)10-11-15(16)17-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3 |
Clé InChI |
GOARLSYMDFAJIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



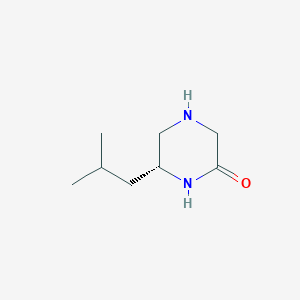
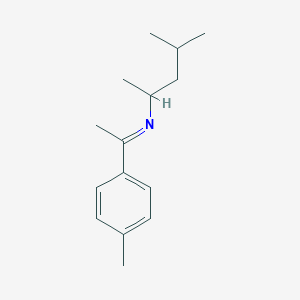
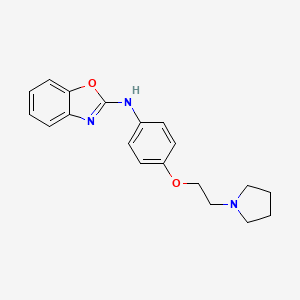
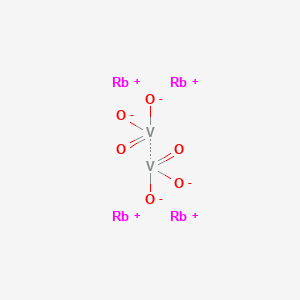
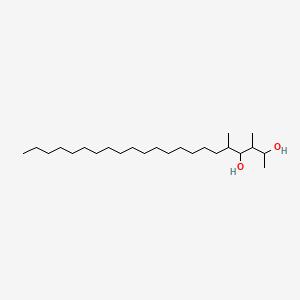



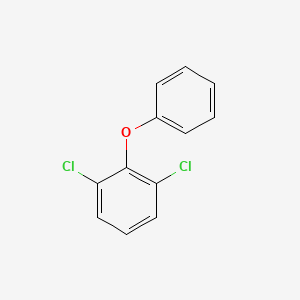
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
